

Application Notes and Protocols for Intravenous Administration of BMS-191011

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-191011

Cat. No.: B1667175

[Get Quote](#)

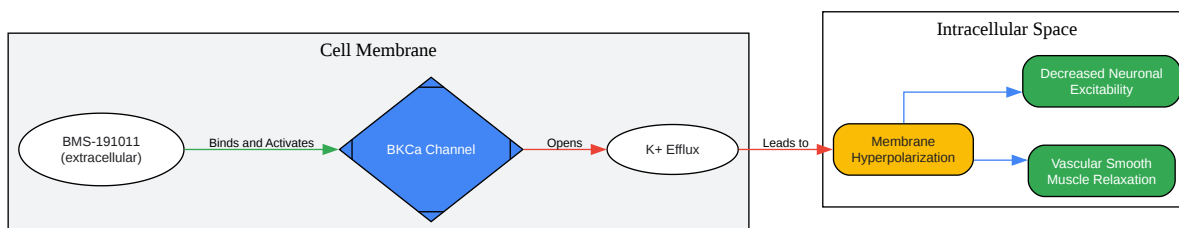
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent and selective opener of the large-conductance Ca^{2+} -activated potassium (BKCa) channels, also known as Maxi-K or KCa1.1 channels.[1][2] Activation of these channels leads to potassium ion efflux, resulting in cell membrane hyperpolarization and subsequent relaxation of smooth muscle and reduction of neuronal excitability.[3] Due to these properties, **BMS-191011** has been investigated for its therapeutic potential in conditions such as stroke and tinnitus.[2][4] These application notes provide a detailed protocol for the intravenous administration of **BMS-191011** in a research setting, based on preclinical studies.

Mechanism of Action

BMS-191011 allosterically activates BKCa channels. The opening of these channels is typically triggered by an increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) and/or membrane depolarization. By binding to the channel, **BMS-191011** increases its sensitivity to these stimuli, leading to a higher probability of channel opening even at physiological Ca^{2+} levels and membrane potentials. The subsequent efflux of potassium ions (K^+) hyperpolarizes the cell membrane, which in vascular smooth muscle cells leads to vasodilation and in neurons to a decrease in firing frequency.



[Click to download full resolution via product page](#)

BMS-191011 mechanism of action.

Data Presentation

In Vivo Efficacy in a Rat Model of Retinal Arteriolar Dilation

The following table summarizes the key parameters and findings from a study investigating the effect of intravenously administered **BMS-191011** on retinal arteriolar diameter in rats.

Parameter	Value	Reference
Animal Model	Male Wistar rats (8-10 weeks old)	[1][5]
Anesthesia	Pentobarbital sodium (50 mg/kg, i.p.)	[5]
Co-medication	Tetrodotoxin (50 µg/kg, i.v.)	[1][5]
Adrenaline and noradrenaline (9:1 mixture) infusion	[5]	
Dosage	10-100 µg/kg, i.v.	[1][5]
Effect	Increased diameter of retinal arterioles	[1][5]
Cardiovascular Effects	No significant change in mean arterial pressure or heart rate	[1]

Solubility and Formulation

Parameter	Details	Reference
Solubility	Soluble in DMSO (up to 125 mg/mL)	[6]
In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	[6]
Maximum Concentration	4 mg/mL in the above formulation	[6]

Experimental Protocols

Preparation of BMS-191011 for Intravenous Administration

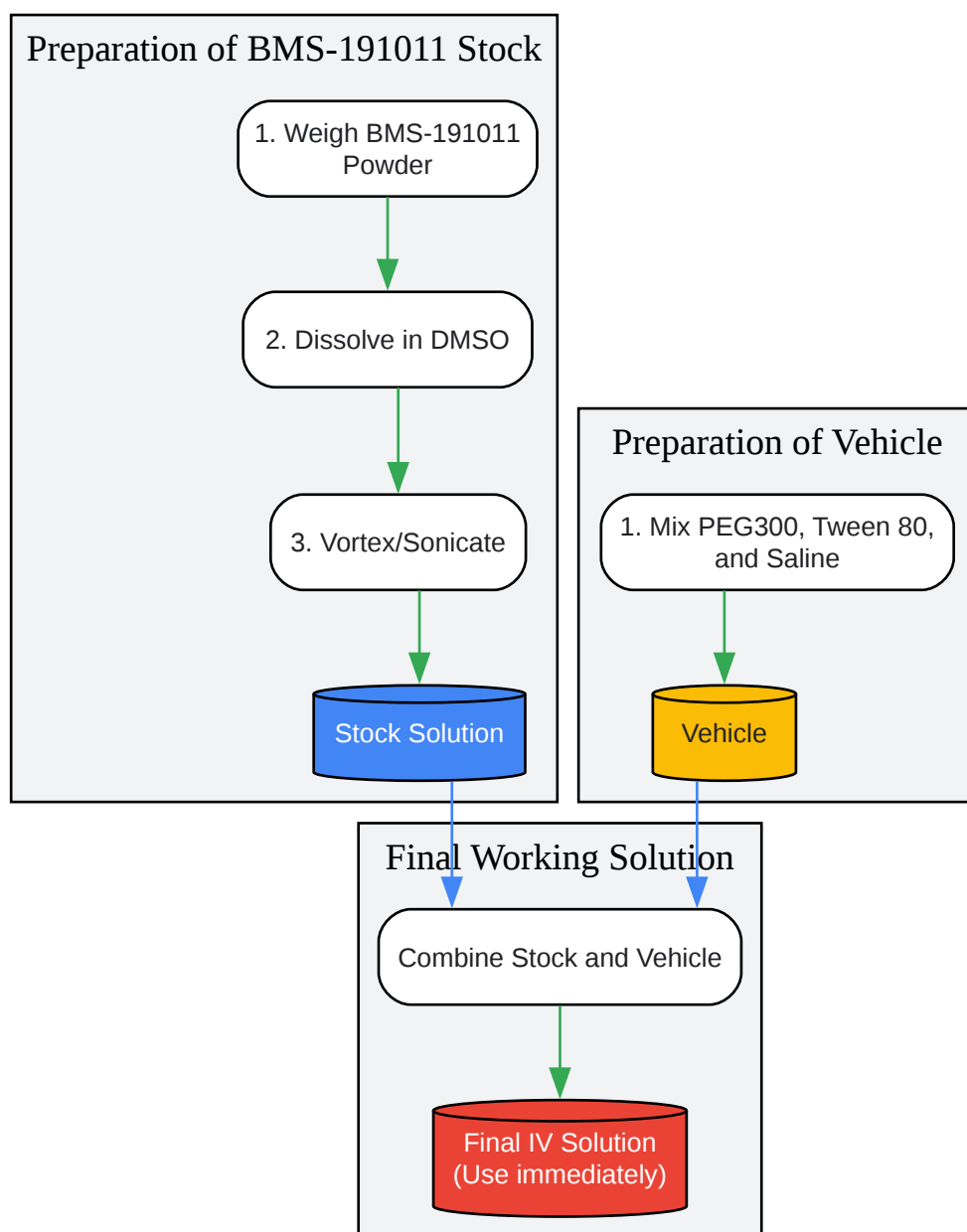
This protocol describes the preparation of a **BMS-191011** solution for in vivo intravenous administration.

Materials:

- **BMS-191011** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator

Procedure:

- Weigh the required amount of **BMS-191011** powder in a sterile conical tube.
- Add the required volume of DMSO to dissolve the **BMS-191011**. Vortex and sonicate if necessary to ensure complete dissolution. This will be your stock solution.[\[6\]](#)
- In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
- Sequentially add the vehicle to the **BMS-191011** stock solution to achieve the final desired concentration (not exceeding 4 mg/mL).[\[6\]](#) Ensure the solution is clear after each addition.
- The working solution should be prepared fresh on the day of the experiment.[\[7\]](#)



[Click to download full resolution via product page](#)

Workflow for preparing **BMS-191011** IV solution.

In Vivo Intravenous Administration in Rats

This protocol is based on a study investigating the effects of **BMS-191011** on retinal arterioles in rats.[5]

Animal Model:

- Male Wistar rats (8-10 weeks old)

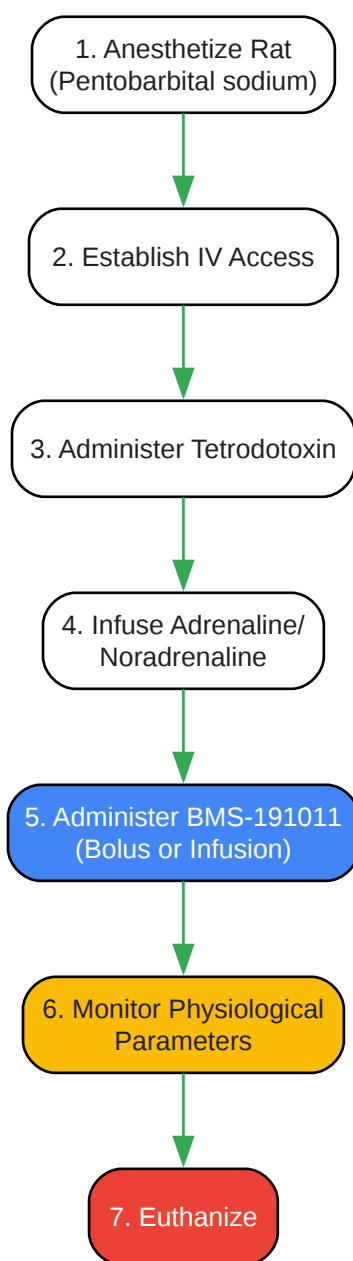
Materials and Equipment:

- Prepared **BMS-191011** intravenous solution
- Anesthetic (e.g., pentobarbital sodium)
- Catheter for intravenous access (e.g., tail vein)
- Infusion pump (optional, for continuous infusion)
- Physiological monitoring equipment (e.g., for blood pressure and heart rate)
- Surgical instruments for any necessary procedures
- Adrenaline and noradrenaline solution
- Tetrodotoxin solution

Procedure:

- Anesthetize the rat with pentobarbital sodium (50 mg/kg, intraperitoneally).[5]
- Establish intravenous access, for example, via the tail vein.
- Administer tetrodotoxin (50 µg/kg, i.v.) to eliminate nerve activity and prevent eye movement.
[1][5]
- Infuse a mixture of adrenaline and noradrenaline (9:1) to maintain systemic circulation.[5]
- Administer **BMS-191011** intravenously.
 - Bolus Injection: Administer a single dose of 10-100 µg/kg.[1]
 - Infusion: Administer at a rate of 10-100 µg/kg/min. The choice between bolus and infusion will depend on the experimental goals. A bolus provides a rapid peak concentration, while an infusion maintains a more constant plasma level.

- Monitor physiological parameters such as retinal arteriolar diameter, mean arterial pressure, and heart rate throughout the experiment.
- At the conclusion of the experiment, euthanize the animal according to approved institutional guidelines.



[Click to download full resolution via product page](#)

Workflow for in vivo intravenous administration.

Pharmacokinetics

Specific pharmacokinetic parameters for **BMS-191011**, such as half-life, clearance, and volume of distribution following intravenous administration, are not readily available in the public literature. Researchers may need to conduct pharmacokinetic studies to determine these parameters for their specific experimental models. It is known, however, that the poor aqueous solubility of **BMS-191011** led to the development of water-soluble prodrugs to improve its pharmacokinetic properties for potential clinical evaluation.[8]

Safety Precautions

BMS-191011 is for research use only and is not intended for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BMS-191011, an opener of large-conductance Ca^{2+} -activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-191011 | Potassium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 8. Synthesis of water-soluble prodrugs of BMS-191011: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Intravenous Administration of BMS-191011]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667175#intravenous-administration-protocol-for-bms-191011]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com